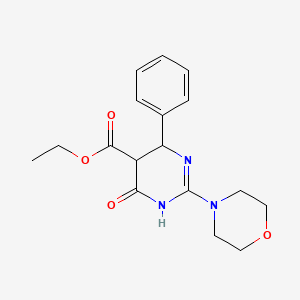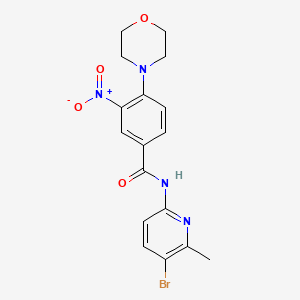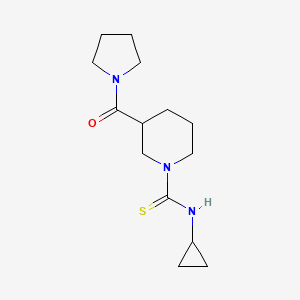
3-(1H-imidazol-1-ylcarbonyl)-6-nitro-2H-chromen-2-one
Overview
Description
3-(1H-imidazol-1-ylcarbonyl)-6-nitro-2H-chromen-2-one is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as INCA-6 and is a derivative of coumarin. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
INCA-6 has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells. INCA-6 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-microbial activity by inhibiting the growth of various bacteria and fungi. INCA-6 has been found to be effective against antibiotic-resistant strains of bacteria.
Mechanism of Action
The mechanism of action of INCA-6 is not fully understood. However, it has been proposed that INCA-6 exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. INCA-6 also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has been proposed that the inhibition of topoisomerase II by INCA-6 leads to DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
INCA-6 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. INCA-6 has been found to exhibit anti-microbial activity by inhibiting the growth of various bacteria and fungi. It also exhibits anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
INCA-6 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for various applications. However, there are also limitations to using INCA-6 in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. INCA-6 may also exhibit cytotoxicity at high concentrations, and its toxicity needs to be carefully evaluated before using it in in vivo studies.
Future Directions
There are several future directions for the research on INCA-6. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. The potential of INCA-6 as a therapeutic agent for various diseases, including cancer and inflammation, needs to be further explored. The development of INCA-6 derivatives with improved efficacy and reduced toxicity is also an area of future research. The use of INCA-6 in combination with other drugs or therapies for synergistic effects is another potential avenue of research. Overall, INCA-6 is a promising compound with significant potential for various applications, and further research is needed to fully explore its potential.
properties
IUPAC Name |
3-(imidazole-1-carbonyl)-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5/c17-12(15-4-3-14-7-15)10-6-8-5-9(16(19)20)1-2-11(8)21-13(10)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBTQJXJLFYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1,3-thiazol-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4233018.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B4233031.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)
![4-[3-{4-[(methylsulfonyl)amino]phenyl}-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4233046.png)

![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)

![ethyl 6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4233065.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4233077.png)
![N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4233091.png)

![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethyl-1,2-ethanediamine hydrochloride](/img/structure/B4233117.png)